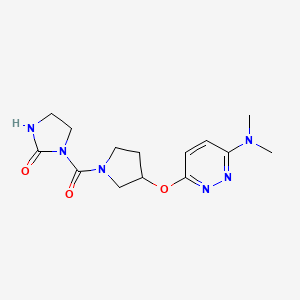
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C14H20N6O3 and its molecular weight is 320.353. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, potential therapeutic applications, and comparisons with structurally related compounds.
Chemical Structure and Properties
- Molecular Formula : C14H20N6O3
- Molecular Weight : 320.353 g/mol
- CAS Number : 2034497-88-4
The compound features a pyridazine ring, a pyrrolidine moiety, and an imidazolidinone structure, which collectively suggest various biological interactions.
Antiviral Properties
Research indicates that compounds containing pyridazine structures exhibit antiviral activities. For instance, imidazo[1,2-b]pyridazines have shown broad-spectrum activity against human picornaviruses. The structural modifications in related compounds suggest that the presence of the pyridazine ring may enhance antiviral potency through specific interactions with viral targets .
Anticancer Potential
Similar compounds have demonstrated anticancer properties, indicating that the unique combination of functional groups in this compound could interact with cellular pathways involved in cancer progression. The pyridazinone moiety is particularly noted for its diverse biological activities, which may be leveraged for therapeutic applications .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve interactions with various enzymes and receptors. The dimethylamino group may enhance solubility and bioavailability, facilitating cellular uptake and interaction with molecular targets .
Structure-Activity Relationship (SAR)
Preliminary studies suggest that the linker structure between the pyridazine and other moieties significantly influences biological activity. For example, variations in the alkyl groups attached to the nitrogen atoms can alter the compound's efficacy against specific targets .
Comparative Analysis of Similar Compounds
A comparison of structurally related compounds reveals insights into their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Dimethylaminopyridazine | Dimethylamino group, pyridazine ring | Antioxidant properties |
| Pyrrolidine derivatives | Pyrrolidine ring | Neuroprotective effects |
| Methoxy-substituted pyridines | Methoxy groups on pyridine rings | Anticancer activity |
These comparisons highlight the potential for this compound to exhibit unique pharmacological properties due to its distinct structural features .
Properties
IUPAC Name |
1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidine-1-carbonyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-18(2)11-3-4-12(17-16-11)23-10-5-7-19(9-10)14(22)20-8-6-15-13(20)21/h3-4,10H,5-9H2,1-2H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDHEXQEUHDEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













